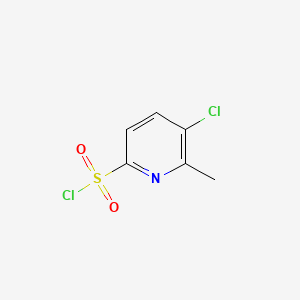
5-Chloro-6-methylpyridine-2-sulfonyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-methylpyridine-2-sulfonyl Chloride is a chemical compound with the molecular formula C6H5Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methylpyridine-2-sulfonyl Chloride typically involves the chlorination of 6-methylpyridine-2-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound is achieved through large-scale chlorination processes. These processes are optimized for high yield and purity, often involving the use of specialized equipment and reagents to control the reaction environment.
化学反应分析
Types of Reactions
5-Chloro-6-methylpyridine-2-sulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include sulfonic acids and other oxidized compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
科学研究应用
5-Chloro-6-methylpyridine-2-sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-6-methylpyridine-2-sulfonyl Chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atom on the pyridine ring is highly reactive, making it a suitable candidate for substitution reactions. The sulfonyl chloride group also plays a crucial role in its reactivity, allowing for various chemical transformations.
相似化合物的比较
Similar Compounds
- 6-Chloro-2-methylpyridine-3-sulfonyl Chloride
- 5-Chloro-2-methoxypyridine-3-sulfonyl Chloride
Uniqueness
5-Chloro-6-methylpyridine-2-sulfonyl Chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
生物活性
5-Chloro-6-methylpyridine-2-sulfonyl chloride (CAS No. 1279213-03-4) is a compound of interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and interactions with biological systems.
Chemical Structure and Synthesis
This compound features a pyridine ring substituted with a chlorine atom at the 5-position, a methyl group at the 6-position, and a sulfonyl chloride group at the 2-position. The presence of these functional groups enhances its reactivity and potential for biological activity.
Synthesis Methods
The synthesis typically involves chlorosulfonation processes, where substituted pyridine derivatives are produced through diazotation of substituted 3-aminopyridines followed by substitution with sulfonyl groups. Optimization of these conditions is crucial for achieving high yields of the desired sulfonyl chlorides.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Chloro-6-methylpyridine-3-sulfonyl chloride | Chlorine at position 2; methyl at position 6 | Different position of chlorine affecting reactivity |
| 6-Methylpyridine-3-sulfonyl chloride | Sulfonyl group at position 3 | Lacks chlorine substitution at position 5 |
| Pyridine-3-sulfonyl chloride | No additional substitutions | Basic structure without additional functional groups |
This table illustrates how variations in substituents influence chemical behavior and potential applications.
Cytotoxicity Studies
Research has indicated that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies on related sulfonamides have shown promising results in inhibiting tumor growth, suggesting that further exploration of this compound could yield valuable therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of sulfonamide derivatives to target proteins. These studies often reveal how structural modifications can enhance or diminish biological activity, providing a pathway for optimizing compounds for better efficacy against specific targets .
属性
IUPAC Name |
5-chloro-6-methylpyridine-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWMAVRNJCDLRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













